molecular formula C6H10Br2O B14425965 3,4-Dibromo-4-methyloxane CAS No. 79862-81-0

3,4-Dibromo-4-methyloxane

Cat. No.: B14425965
CAS No.: 79862-81-0
M. Wt: 257.95 g/mol
InChI Key: SFKZRZHCLNNIBJ-UHFFFAOYSA-N
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Description

3,4-Dibromo-4-methyloxane is a brominated oxane derivative characterized by a six-membered oxygen-containing heterocyclic ring (oxane) substituted with two bromine atoms at positions 3 and 4 and a methyl group at position 2. Its molecular formula is C₆H₁₀Br₂O, with a molecular weight of 273.96 g/mol. The compound’s reactivity and stability are influenced by the electron-withdrawing bromine substituents and steric effects from the methyl group.

Properties

CAS No.

79862-81-0

Molecular Formula

C6H10Br2O

Molecular Weight

257.95 g/mol

IUPAC Name

3,4-dibromo-4-methyloxane

InChI

InChI=1S/C6H10Br2O/c1-6(8)2-3-9-4-5(6)7/h5H,2-4H2,1H3

InChI Key

SFKZRZHCLNNIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-4-methyloxane typically involves the bromination of 4-methyloxane. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the oxane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-4-methyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated derivatives, while oxidation can produce oxides or carboxylic acids .

Scientific Research Applications

3,4-Dibromo-4-methyloxane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dibromo-4-methyloxane involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The oxane ring structure also plays a role in its chemical behavior, affecting its stability and reactivity under different conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3,4-Dibromo-4-methyloxane with structurally related oxane and dioxane derivatives:

Compound Molecular Formula Substituents Boiling Point (°C) Reactivity Key Applications
This compound C₆H₁₀Br₂O Br (C3, C4), CH₃ (C4) Not reported High (Br groups enable nucleophilic substitution) Research intermediate (theoretical)
1,4-Dioxane C₄H₈O₂ None 101 Low (stable ether linkage) Solvent, stabilizer in pharmaceuticals
2,3-Dibromo-1,4-dioxane C₄H₆Br₂O₂ Br (C2, C3) ~180 (estimated) Moderate (Br enhances electrophilicity) Polymer crosslinking agent
4-Methyl-1,3-dioxane C₅H₁₀O₂ CH₃ (C4) 132 Low (steric hindrance limits reactions) Solvent, flavoring agent

Key Findings

Reactivity: Brominated oxanes/dioxanes exhibit higher reactivity than non-halogenated analogs due to bromine’s electronegativity. For instance, this compound is predicted to undergo nucleophilic substitution (e.g., SN2) more readily than 1,4-dioxane, which lacks reactive leaving groups .

Toxicity: While 1,4-dioxane is classified as a probable carcinogen (EPA), brominated oxanes like this compound lack sufficient toxicological data.

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